molecular formula C6H2Cl2INO B1392912 2,5-Dichloro-6-iodonicotinaldehyde CAS No. 1299607-54-7

2,5-Dichloro-6-iodonicotinaldehyde

Cat. No. B1392912
M. Wt: 301.89 g/mol
InChI Key: UWBIGQSFURXXAZ-UHFFFAOYSA-N
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Description

“2,5-Dichloro-6-iodonicotinaldehyde” (DCINA) is an organic compound that is widely used in scientific experiments. It has the empirical formula C6H2Cl2INO and a molecular weight of 301.90 .


Molecular Structure Analysis

The molecular structure of “2,5-Dichloro-6-iodonicotinaldehyde” can be represented by the SMILES string Clc1cc(C=O)c(Cl)nc1I . This indicates that the molecule consists of a nicotinaldehyde core with chlorine atoms at the 2 and 5 positions and an iodine atom at the 6 position.

Scientific Research Applications

Selective Functionalization

  • Dichloropyridines, closely related to 2,5-Dichloro-6-iodonicotinaldehyde, demonstrate unique site-selectivity in reactions, offering potential in tailored organic synthesis (Marzi, Bigi, & Schlosser, 2001).

Bio-catalysts Design

  • Compounds like Glutaraldehyde, utilized in the design of biocatalysts, exhibit versatile applications in enzyme immobilization and crosslinking, indicating a broader scope for similar compounds in biotechnology (Barbosa et al., 2014).

Synthesis of Complex Molecules

  • Alkynyl(phenyl)iodonium salts, related to the iodine functionality in 2,5-Dichloro-6-iodonicotinaldehyde, are used in synthesizing complex organic structures like lignans, highlighting its potential in medicinal chemistry (Wardrop & Fritz, 2006).

Heterocyclic Synthesis

  • The use of compounds like 2,5-Dichloro-6-iodonicotinaldehyde in microwave-assisted heterocyclization processes emphasizes their importance in efficient and eco-friendly chemical synthesis (Naeimi & Babaei, 2017).

Material Science

  • Dichloro-nitroanilines, structurally related to 2,5-Dichloro-6-iodonicotinaldehyde, have been studied for their thermochemical properties, suggesting potential applications in material science and engineering (Silva et al., 2009).

Organic Chemistry and Synthesis

  • The versatility of halogen-carbon bonds in compounds like 2,5-Dichloro-6-iodonicotinaldehyde is crucial in organic synthesis, offering insights into novel reaction mechanisms and synthetic routes (Zhdankin & Stang, 2008).

Analytical Chemistry

  • The use of iodine derivatives in characterizing binding sites, as in the study with 2-[125I]iodomelatonin, highlights the application of such compounds in analytical and biological chemistry (Dubocovich & Takahashi, 1987).

Safety And Hazards

According to the safety information provided by Sigma-Aldrich, “2,5-Dichloro-6-iodonicotinaldehyde” is classified as Acute Tox. 3 Oral - Eye Irrit. 2, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

properties

IUPAC Name

2,5-dichloro-6-iodopyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Cl2INO/c7-4-1-3(2-11)5(8)10-6(4)9/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWBIGQSFURXXAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC(=C1Cl)I)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Cl2INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dichloro-6-iodonicotinaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 5
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Reactant of Route 6
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